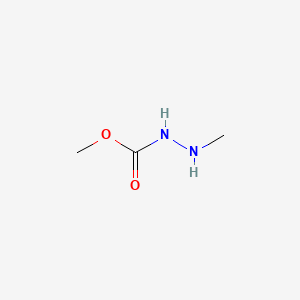

Methyl 2-methylhydrazinecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245874. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(methylamino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-4-5-3(6)7-2/h4H,1-2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXZECGDNVDUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311831 | |

| Record name | methyl 2-methylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31457-72-4 | |

| Record name | Methyl 2-methylhydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31457-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 245874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031457724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245874 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-methylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Hydrazine Carboxylate Derivatives in Organic Synthesis

Hydrazine (B178648) carboxylates are a versatile class of organic compounds characterized by a hydrazine core (a nitrogen-nitrogen single bond) with a carboxylate group attached to one of the nitrogen atoms. This arrangement of functional groups bestows upon them a rich and varied reactivity, making them valuable intermediates in the synthesis of a wide array of more complex molecules. ijcrt.orgnih.gov

One of the most significant applications of hydrazine carboxylate derivatives is in the construction of nitrogen-containing heterocyclic compounds, which are foundational scaffolds in many pharmaceuticals, agrochemicals, and materials. ijcrt.orgresearchgate.net For instance, they are key reactants in condensation reactions with dicarbonyl compounds to form pyrazoles, a class of heterocycles with diverse biological activities. The Knorr pyrazole (B372694) synthesis, a classic example, involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. jk-sci.comslideshare.net

Furthermore, hydrazine carboxylates serve as precursors to hydrazones, which are formed by their reaction with aldehydes and ketones. nih.govncert.nic.in These hydrazones are not merely stable derivatives but are themselves reactive intermediates for a variety of transformations, including cyclization and cross-coupling reactions. researchgate.net In recent years, there has been a notable trend towards using hydrazine carboxylates, such as methyl hydrazinocarboxylate, as safer, more stable alternatives to the highly toxic and volatile hydrazine in classical reactions like the Wolff-Kishner reduction. researchgate.netorganic-chemistry.org This reaction, which reduces a carbonyl group to a methylene (B1212753) group, traditionally uses hydrazine hydrate (B1144303) under harsh basic conditions. The use of a carboxylate derivative allows for the in-situ generation of the necessary reactive species under milder conditions, enhancing the safety and practicality of the procedure. organic-chemistry.org

The general reactivity and applications of hydrazine derivatives are summarized in the table below:

| Reaction Type | Reactant | Product | Significance |

| Heterocycle Synthesis | 1,3-Dicarbonyl Compound | Pyrazole | Access to biologically active scaffolds. jk-sci.comslideshare.net |

| Hydrazone Formation | Aldehyde or Ketone | Hydrazone | Formation of stable, versatile intermediates. nih.govncert.nic.in |

| Wolff-Kishner Reduction | Ketone/Aldehyde | Alkane | Carbonyl to methylene group reduction. researchgate.netorganic-chemistry.org |

| Nucleophilic Substitution | Electrophile | Substituted Hydrazine | Introduction of the hydrazine moiety. |

The Unique Role of Methyl 2 Methylhydrazinecarboxylate As a Chemical Synthon

Methyl 2-methylhydrazinecarboxylate distinguishes itself from its more common counterpart, methyl hydrazinecarboxylate (methyl carbazate), by the presence of a methyl group on the second nitrogen atom (N-2). This seemingly minor structural modification has profound implications for its reactivity and utility as a chemical synthon.

The primary influence of the N-methyl group is electronic. The methyl group, being electron-donating, increases the electron density on the nitrogen atom to which it is attached. This enhanced nucleophilicity of the methylated nitrogen can direct the course of a reaction, particularly when reacting with unsymmetrical electrophiles. mnstate.edu In reactions with 1,3-dicarbonyl compounds for pyrazole (B372694) synthesis, for example, the initial nucleophilic attack is more likely to occur from the more nucleophilic methylated nitrogen. This can lead to a higher regioselectivity in the resulting pyrazole product compared to reactions with unsubstituted hydrazine (B178648) carboxylates. mnstate.edu

Furthermore, the methyl group introduces steric bulk around the N-2 nitrogen. This steric hindrance can influence the conformational preferences of the molecule and its transition states during a reaction. Studies on related N-methylated acylhydrazones have shown that N-methylation can significantly alter the preferred dihedral angles and lead to a greater deviation from planarity. cymitquimica.com This can be exploited to control the stereochemical outcome of a reaction.

The presence of the methyl group on one of the nitrogen atoms also blocks that site from further reaction after an initial condensation, which can be advantageous in preventing the formation of undesired byproducts. For instance, in the formation of hydrazones, the resulting product from this compound will have a methyl group on one of the hydrazone nitrogens, which can influence its subsequent reactivity and stability.

A comparative overview of the properties of this compound and its unsubstituted analog is presented below:

| Property | Methyl Hydrazinecarboxylate | This compound | Implication of the Methyl Group |

| Structure | H₂N-NH-COOCH₃ | CH₃-NH-NH-COOCH₃ | Introduction of an N-methyl group. |

| Nucleophilicity of N-2 | Lower | Higher | Increased reactivity at the methylated nitrogen. mnstate.edu |

| Steric Hindrance at N-2 | Lower | Higher | Potential for stereochemical control. cymitquimica.com |

| Regioselectivity in Reactions | Can be lower | Can be higher | Directed reactivity due to electronic and steric effects. |

| CAS Number | 6294-89-9 fishersci.combldpharm.com | 31457-72-4 cymitquimica.com | Unique identifier for the specific compound. |

Current Research Landscape and Future Directions for Hydrazinecarboxylate Scaffolds

Direct Synthesis Strategies for this compound

The direct formation of the this compound structure can be achieved through several key chemical transformations, primarily involving the introduction of a methoxycarbonyl group onto methylhydrazine or the esterification of the corresponding carboxylic acid.

Carboxylation Reactions Involving Methylhydrazine

The carboxylation of methylhydrazine is a direct approach to introduce the carboxylate functionality. This can be achieved through the use of various carboxylating agents. A common method involves the reaction of a hydrazine derivative with a chloroformate or a dialkyl carbonate. For instance, the reaction of methylhydrazine with methyl chloroformate in the presence of a base would yield this compound.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Hydrazine Hydrate (B1144303) | Dimethyl Carbonate | Methanol (B129727) | <10 to Reflux | 90.8 | google.com |

| Methylhydrazine | Dimethyl Chlorothiophosphate | - | 0 | Good | whiterose.ac.uk |

This table presents data for the synthesis of a closely related analog, methyl hydrazinocarboxylate, and a related reaction of methylhydrazine, as specific data for the direct carboxylation to this compound is not extensively documented.

Esterification and Transesterification Approaches

Another direct route involves the esterification of 2-methylhydrazinecarboxylic acid. This carboxylic acid precursor can be synthesized and subsequently reacted with methanol in the presence of an acid catalyst, a process known as Fischer esterification. google.com Common catalysts for this reaction include strong mineral acids like sulfuric acid or gaseous hydrogen chloride in methanol. researchgate.net The reaction is driven to completion by using an excess of methanol, which often serves as the solvent as well.

Alternatively, transesterification can be employed if a different ester of 2-methylhydrazinecarboxylic acid is more readily available. For example, an ethyl ester could be converted to the methyl ester by reacting it with a large excess of methanol in the presence of an acid or base catalyst. organic-chemistry.orgresearchgate.net Alkaline catalysts such as sodium methoxide (B1231860) are also effective for transesterification under anhydrous conditions.

| Carboxylic Acid/Ester | Reagent | Catalyst | Solvent | Temperature | Yield | Reference |

| Carboxylic Acids (General) | Methanol | Sulfuric Acid | Methanol | Reflux | High | google.com |

| Ethyl Esters (General) | Methanol | Alkaline Catalyst | Methanol | Varies | Good | researchgate.net |

This table provides general conditions for esterification and transesterification reactions that are applicable to the synthesis of this compound.

Indirect Synthetic Routes to Functionalized Methylhydrazinecarboxylates

Indirect methods provide access to a wider range of functionalized methylhydrazinecarboxylates by utilizing protecting group strategies and building upon existing hydrazine derivatives.

Derivatization from N-Protected Aminophthalimide Intermediates

The Gabriel synthesis, which traditionally uses phthalimide (B116566) to protect a primary amine, can be adapted for the synthesis of substituted hydrazines. organic-chemistry.org In this approach, an N-aminophthalimide can be alkylated or otherwise functionalized. For the synthesis of this compound derivatives, one could envision a route starting with the methylation of N-aminophthalimide, followed by the introduction of the carboxylate group and subsequent deprotection.

A key step in this synthetic sequence is the removal of the phthaloyl protecting group. This is typically achieved by hydrazinolysis, using hydrazine hydrate. f1000research.comresearchgate.net This cleavage results in the formation of the free hydrazine derivative and phthalhydrazide (B32825) as a byproduct. f1000research.com This method allows for the synthesis of specifically substituted hydrazines that can then be converted to the desired carbazates.

| Starting Material | Key Reagent | Product | Reference |

| N-Phthalimides | Hydrazine Hydrate | Primary Amines | f1000research.comresearchgate.net |

| N-acyl-aminophthalimides | Alcohols (Mitsunobu) | N-alkyl-N-acyl-aminophthalimides | organic-chemistry.org |

This table illustrates the key reactions involved in the use of phthalimide as a protecting group for amines and hydrazines.

Preparative Methods from Related Hydrazine Derivatives

Functionalized methylhydrazinecarboxylates can be prepared from other readily available hydrazine derivatives. For instance, N-Boc-protected hydrazines are versatile intermediates in organic synthesis. N-Boc-2-methylhydrazine can be acylated or undergo other transformations to introduce desired functionalities before the removal of the Boc protecting group under acidic conditions.

Another approach is the derivatization of existing carbazates. For example, methyl hydrazinocarboxylate can be used as a practical alternative to hydrazine in reactions like the Wolff-Kishner reduction, highlighting its utility as a synthetic building block. organic-chemistry.org This reactivity can be harnessed to introduce various substituents onto the hydrazine backbone before or after the formation of the carbamate (B1207046). The synthesis of Schiff bases from methyl hydrazinecarbodithioate, a related sulfur analog, also demonstrates the potential for derivatization at the nitrogen atoms. uobaghdad.edu.iq

Green Chemistry Principles in Hydrazinecarboxylate Synthesis

The application of green chemistry principles to the synthesis of hydrazinecarboxylates aims to reduce the environmental impact of these processes. Key areas of focus include the use of safer reagents, minimization of waste, and the development of catalytic and solvent-free methods. rsc.orgmdpi.comresearchgate.netnih.gov

One of the primary goals is to move away from hazardous reagents like phosgene (B1210022) and its derivatives, which are traditionally used in the synthesis of carbamates. The direct carboxylation using carbon dioxide as a C1 source is a much greener alternative. numberanalytics.com

The principles of atom economy and E-factor (Environmental factor) are crucial metrics for evaluating the greenness of a synthetic route. primescholars.comrsc.org Reactions with high atom economy maximize the incorporation of starting materials into the final product, thus minimizing waste. Catalytic methods are inherently more atom-economical than stoichiometric reactions.

The use of biocatalysts, such as enzymes, is a rapidly growing area in green chemistry. nih.gov Enzymes can offer high selectivity and operate under mild conditions, reducing energy consumption and the need for protecting groups. nih.gov For instance, engineered imine reductases have been used for the enantioselective reduction of hydrazones to chiral hydrazines. While not directly applied to this compound synthesis yet, this demonstrates the potential of biocatalysis in this area.

Solvent selection is another critical aspect. Many organic solvents are toxic and volatile. The development of solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or deep eutectic solvents is highly desirable. numberanalytics.com Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and energy consumption. mdpi.com

| Green Chemistry Principle | Application in Hydrazinecarboxylate Synthesis |

| Waste Prevention | Designing synthetic routes with fewer steps and higher yields. |

| Atom Economy | Utilizing catalytic methods and addition reactions over stoichiometric ones. primescholars.comrsc.org |

| Less Hazardous Chemical Synthesis | Replacing toxic reagents like phosgene with CO2 or dimethyl carbonate. numberanalytics.com |

| Designing Safer Chemicals | Developing derivatives with reduced toxicity. |

| Safer Solvents and Auxiliaries | Using water, ionic liquids, or solvent-free conditions. numberanalytics.com |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature. mdpi.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. |

| Reduce Derivatives | Minimizing the use of protecting groups through selective catalysis. nih.gov |

| Catalysis | Employing biocatalysts or other efficient catalysts to reduce energy and reagent use. nih.gov |

Solvent-Free Reaction Conditions and Efficiency

The development of solvent-free synthetic methods represents a significant step forward in green chemistry. These techniques often lead to shorter reaction times, simpler work-up procedures, and higher product yields while eliminating the environmental and economic costs associated with solvent use. For hydrazine derivatives, methods such as grinding and microwave irradiation have proven effective.

Grinding technology, a mechanochemical approach, has been successfully employed for the synthesis of various hydrazides and hydrazones under solvent-free conditions. researchgate.netnih.gov In a typical procedure, the reactants, such as a carboxylic acid and hydrazine hydrate or an aldehyde/ketone and a hydrazide, are physically ground together in a mortar and pestle at room temperature. researchgate.netnih.gov This process facilitates the reaction by bringing the molecules into close contact, often resulting in the formation of a solid product mass within minutes. researchgate.net The high efficiency of this method is demonstrated by the rapid reaction times and excellent yields obtained for a variety of substrates. researchgate.net For instance, the synthesis of N-tosylhydrazones from aldehydes and 4-methylbenzenesulfonohydrazide (B56588) is often complete within a single minute of grinding. nih.gov

Another solvent-free approach involves the use of microwave irradiation, sometimes with a solid support like silica (B1680970) gel. ajol.info This technique has been applied to the synthesis of Schiff base thiosemicarbazone derivatives, which are analogues of hydrazinecarboxylates. ajol.inforesearchgate.net The reactants are mixed and irradiated in a domestic microwave oven for a short period, typically 2-3 minutes, leading to high yields of the crystallized product after a simple work-up. researchgate.net This method's efficiency is highlighted by the significant reduction in reaction time compared to traditional refluxing in a solvent, which can take several hours. ajol.inforesearchgate.net

| Derivative Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Acid Hydrazides | Grinding | 3-5 minutes | 85-95% | researchgate.net |

| N-Tosylhydrazones | Grinding | ~1 minute | Not specified | nih.gov |

| Hydrazine Carbothioamides | Microwave Irradiation | 2-3 minutes | 82-89% | ajol.inforesearchgate.net |

| Hydrazine Carbothioamides | Traditional Reflux | 6 hours | 75-81% | ajol.inforesearchgate.net |

Quantitative Carbon Dioxide Incorporation Techniques

The use of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 feedstock for chemical synthesis is a primary goal in sustainable chemistry. nih.gov For the synthesis of hydrazinecarboxylates and related compounds, techniques have been developed to incorporate CO2 directly into a hydrazine substrate. These methods often focus on reacting various forms of CO2 with hydrazine derivatives to form carbazic acid or carboxylate adducts.

One prominent technique involves the reaction of hydrazine derivatives with CO2 under high pressure or in its supercritical state. google.comrsc.org Research has shown that bubbling CO2 gas into neat monomethylhydrazine at 0 °C leads to the formation of a gel. acs.org This gel is identified as a monomethylhydrazinium carboxylate adduct, formed by the self-assembly of the low molecular weight gelator created from the reaction between monomethylhydrazine and CO2. acs.org This process demonstrates a direct and efficient method for fixing CO2 into the hydrazine structure. acs.org

| Hydrazine Substrate | CO2 Source | Conditions | Product | Reference |

|---|---|---|---|---|

| Monomethylhydrazine (neat liquid) | CO2 gas or dry ice | 0 °C | Monomethylhydrazinium carboxylate gel | acs.org |

| Hydrazine (aqueous) | Supercritical CO2 | Not specified | Hydrazinium carboxylate (crystalline solid) | rsc.org |

| Hydrazine derivatives (liquid) | High-pressure CO2 | 0.5-100 MPa | Hydrazine carboxylic acid derivatives | google.com |

| Amines | CO2 gas | Room Temperature, Atmospheric Pressure | Carbamates | nih.gov |

Fundamental Transformations of the Hydrazinecarboxylate Moiety

The reactivity of this compound is characterized by transformations involving the ester and hydrazine functional groups. These reactions are fundamental to its use as a building block in organic synthesis.

Ester hydrolysis, a reaction that splits a molecule by water, can be performed on this compound. chemguide.co.uklibretexts.org This reaction is typically catalyzed by either an acid or a base. chemguide.co.uklibretexts.org In acidic hydrolysis, the ester is heated with an excess of water containing a strong acid catalyst, which is the reverse of esterification. libretexts.org To drive the reaction to completion, a large excess of water is used. chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgmasterorganicchemistry.com The use of a base, such as sodium hydroxide, results in the formation of a carboxylate salt and an alcohol. libretexts.orgmasterorganicchemistry.com This method is often preferred due to the irreversibility of the reaction and the ease of separating the products. chemguide.co.uk

A general representation of the hydrolysis of this compound is shown below:

Acid-Catalyzed Hydrolysis: CH₃NHNHCOOCH₃ + H₂O ⇌ CH₃NHNHCOOH + CH₃OH

Base-Catalyzed Hydrolysis: CH₃NHNHCOOCH₃ + NaOH → CH₃NHNHCOONa + CH₃OH

Alcoholysis is a similar process where an alcohol is used instead of water, leading to the exchange of the alkoxy group of the ester.

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation often depends on the stability of the carbanion intermediate formed. In the case of this compound, heating can lead to the loss of the methoxycarbonyl group.

The thermal decomposition of methylhydrazines, in general, has been studied, and the products can vary depending on the conditions. dtic.milnih.gov For instance, the thermal degradation of methylhydrazine can yield products like hydrogen cyanide (HCN), nitrogen (N₂), and ammonia (B1221849) (NH₃). dtic.mil Catalytic decomposition over certain catalysts can lead to the formation of N₂ and H₂ as the main products. dtic.mil While specific studies on the detailed product analysis of this compound decarboxylation are not widely available, the general principles of hydrazine decomposition suggest that the resulting methylhydrazine fragment would undergo further breakdown. The reaction proceeds through a cyclic transition state, leading to an enol intermediate that then tautomerizes. masterorganicchemistry.com

It is important to note that the decarboxylation of β-keto acids and malonic acids occurs readily upon heating, a principle often applied in syntheses like the acetoacetic ester synthesis. masterorganicchemistry.com

The nitrogen atoms of the hydrazine moiety in this compound are nucleophilic and can undergo alkylation and acylation reactions. These reactions are crucial for the structural diversification of the molecule, allowing for the introduction of various functional groups.

N-Alkylation involves the reaction of the hydrazine with an alkylating agent, such as an alkyl halide. This process can lead to the substitution of one or both of the hydrogen atoms on the nitrogen atoms. For example, N-alkylation of phenothiazine (B1677639) has been revisited to introduce substituents that can be converted into cationic or zwitterionic side chains. chemrxiv.org

N-Acylation is the reaction with an acylating agent, like an acyl chloride or anhydride, to introduce an acyl group. This is a common method for synthesizing more complex hydrazine derivatives.

These derivatization reactions expand the synthetic utility of this compound, enabling its incorporation into a wider range of target molecules.

Cycloaddition and Condensation Reactions in Heterocycle Synthesis

This compound is a valuable precursor in the synthesis of heterocyclic compounds, particularly pyrazoles. Its bifunctional nature, possessing both nucleophilic nitrogen atoms and a carbonyl group, allows it to participate in various cycloaddition and condensation reactions.

Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and widely used method for pyrazole (B372694) synthesis. nih.govmdpi.com The regioselectivity of this reaction, meaning the control over which nitrogen atom of the hydrazine attacks which carbonyl group, is a key aspect.

In the context of this compound, the presence of the methyl group on one nitrogen and the carbomethoxy group on the other influences the nucleophilicity and steric hindrance, thereby directing the outcome of the cyclization.

Ethoxymethylidene derivatives are versatile reagents in heterocyclic synthesis. The reaction of hydrazines with compounds containing an ethoxymethylidene group often proceeds via a condensation reaction followed by cyclization. For instance, the reaction of 1,3-diketones with arylhydrazines can lead to the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. mdpi.com

While direct examples specifically involving this compound and ethoxymethylidene derivatives in the provided search results are limited, the general principle of pyrazole synthesis from hydrazines and suitable three-carbon synthons is well-established. nih.govorganic-chemistry.org The reaction would likely involve the initial attack of one of the hydrazine's nitrogen atoms on the electrophilic carbon of the ethoxymethylidene group, followed by an intramolecular condensation to form the pyrazole ring. The regioselectivity would be dictated by the electronic and steric properties of the substituents on the hydrazine and the ethoxymethylidene partner.

For example, the condensation of hydrazines with β,γ-unsaturated hydrazones can yield a broad range of pyrazole derivatives. organic-chemistry.org Similarly, [3+2] cycloaddition reactions of various building blocks are a powerful tool for constructing pyrazole rings. rsc.org

Regioselective Synthesis of Pyrazoles and Related Heterocycles

Influence of Acidic Environments on Cyclization

Detailed studies concerning the influence of acidic environments on the cyclization reactions of this compound are not prominently featured in published research. In analogous hydrazine chemistry, acidic catalysts are often employed to promote the condensation of hydrazides with carbonyl compounds to form hydrazones, which can be precursors to cyclized products. For instance, related syntheses have utilized concentrated sulfuric acid to facilitate such condensations. nih.govnih.gov However, specific mechanistic investigations or preparative studies detailing the acid-catalyzed cyclization pathways for this compound itself are not available.

Formation of Imidazo- and Triazolo-Fused Systems

The utility of this compound as a direct precursor for the synthesis of imidazo- and triazolo-fused heterocyclic systems has not been documented in the reviewed scientific literature. The synthesis of such fused systems is a well-established field, with numerous methods reported for constructing these scaffolds. organic-chemistry.orgorganic-chemistry.org These methodologies typically involve the reaction of precursors like 2-aminopyridines with α-haloketones or the cyclization of substituted hydrazino-heterocycles. nih.govjournalagent.com While methylhydrazine can be used as a building block for certain phosphorus-containing heterocyclic frameworks rsc.org, there are no specific examples of its carboxylate derivative, this compound, being used to form the targeted imidazo (B10784944) or triazolo rings.

Derivatization for Azapeptide Scaffolds

Azapeptides, which feature a nitrogen atom in place of an α-carbon in the peptide backbone, are of significant interest in medicinal chemistry for their potential to improve metabolic stability while retaining biological activity. nih.govnih.gov The synthesis of these peptide mimetics often relies on the incorporation of hydrazine-based building blocks. Methodologies have been developed using functionalized thiocarbazates and other semicarbazide (B1199961) derivatives which can be incorporated into peptide sequences. nih.govnih.gov While this compound is structurally related to these precursors, specific research detailing its derivatization and successful incorporation into azapeptide scaffolds is not currently published.

Redox Reactions and Related Chemical Transformations

Exploration in Wolff-Kishner Type Reduction Methodologies

The Wolff-Kishner reduction is a fundamental reaction for the deoxygenation of aldehydes and ketones to their corresponding alkanes. wikipedia.org Significant research has been conducted on hydrazine-free versions of this reaction to improve safety, with Methyl hydrazinocarboxylate (the non-N-methylated analog) emerging as a practical and effective alternative to the highly toxic hydrazine. organic-chemistry.orgwalisongo.ac.idreading.ac.ukresearchgate.net This method involves the formation of a carbomethoxyhydrazone intermediate, followed by base-mediated decomposition. organic-chemistry.org However, there is no available research that explores the use of this compound in this capacity. The mechanism of the Wolff-Kishner reduction relies on the deprotonation of the hydrazine nitrogen atoms, and the presence of a methyl group on the nitrogen atom in this compound would fundamentally alter its reactivity in this context.

Oxidative Transformations to Azidoformate Derivatives

Investigations into the oxidative transformation of this compound specifically to an azidoformate derivative have not been reported. The oxidation of substituted hydrazines is known to produce a variety of products depending on the substrate and oxidant. For example, the chemical and metabolic oxidation of a related compound, N-methyl-N-formylhydrazine, yields radical intermediates, leading to products like formaldehyde (B43269) and acetaldehyde (B116499) rather than an azide. nih.gov The oxidation of other monosubstituted hydrazines can lead to unstable diazene (B1210634) intermediates. nih.gov There is no evidence to suggest a pathway for the conversion of this compound to an azidoformate derivative under typical oxidative conditions.

Investigating Structural Isomerism and Rotational Dynamics

A detailed analysis of the structural isomerism and rotational dynamics of this compound through spectroscopic or computational methods is absent from the current body of scientific literature. Such studies, which often involve rotational spectroscopy or nuclear magnetic resonance (NMR) in conjunction with quantum chemical calculations, are crucial for understanding a molecule's conformational landscape and the energy barriers to internal rotation. frontiersin.orgnih.govresearchgate.net While these techniques have been applied to many small molecules, including other hydrazine derivatives, this compound has not been the subject of such an investigation. Therefore, no experimental or theoretical data on its conformers or rotational energy barriers can be presented.

Data Tables

Due to the lack of specific experimental or computational data for this compound in the contexts outlined above, no data tables with research findings can be generated.

E/Z Isomerism Across C=N and Carbamate Bonds

Isomerism plays a pivotal role in determining the three-dimensional structure of molecules, which in turn influences their reactivity and biological activity. In the context of derivatives of this compound, E/Z isomerism, a form of stereoisomerism, can arise across double bonds.

When this compound reacts with aldehydes or ketones, it forms hydrazones, which contain a C=N double bond. The presence of two different substituents on each atom of the double bond (the carbon and the nitrogen) can lead to the formation of E/Z isomers. The designation of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules. scisheets.co.uk If the highest priority groups on each atom of the double bond are on the same side, the isomer is designated as Z (from the German zusammen, meaning together). If they are on opposite sides, it is designated as E (from the German entgegen, meaning opposite). scisheets.co.uk The restricted rotation around the C=N double bond is what allows for the existence of these distinct stereoisomers. scisheets.co.uk

For instance, in a related compound, (E)-Methyl 2-[4-(dimethylamino)benzylidene]hydrazinecarboxylate, the molecule is confirmed to exist in an E conformation with respect to the N=C double bond. nih.gov This indicates a specific spatial arrangement of the substituents around the double bond, which can significantly impact the molecule's crystal packing and intermolecular interactions. nih.gov

While E/Z isomerism is most commonly discussed in the context of C=C and C=N bonds, the possibility of restricted rotation and planar character can also be considered for the carbamate group (-NH-C(=O)O-). The partial double bond character of the C-N bond in amides and carbamates, due to resonance, can lead to planar arrangements of the atoms and hindered rotation. This can result in distinct conformers, which can be thought of as a form of isomerism. However, the energy barrier for rotation around a carbamate C-N bond is typically lower than that of a true double bond, meaning that interconversion between isomers can occur more readily.

Table 1: Cahn-Ingold-Prelog Priority Rules for Determining E/Z Isomers scisheets.co.uk

| Priority Rule | Description |

| Rule 1 | Assign priority based on the atomic number of the atom directly attached to the double bond. Higher atomic number gets higher priority. |

| Rule 2 | If the atoms are isotopes, the isotope with the higher mass number has higher priority. |

| Rule 3 | If the directly attached atoms are the same, move to the next atoms along the chain until a point of difference is found. |

| Rule 4 | Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms. |

Hindered and Free Rotation Around N-N Single Bonds

The rotation around single bonds is a fundamental concept in conformational analysis. In this compound, the N-N single bond is of particular interest. Unlike the relatively free rotation around many carbon-carbon single bonds, rotation around the N-N bond in hydrazine and its derivatives is hindered.

The origin of the rotational barrier in hydrazine has been a subject of extensive theoretical and experimental study. nih.gov The rotation around the N-N bond is not free due to the interaction between the lone pairs of electrons on the adjacent nitrogen atoms and the repulsion between the substituents. nih.gov Natural bond orbital (NBO) analysis of hydrazine reveals that the rotational barrier is a combination of steric exchange energy and hyperconjugative interactions. nih.gov

In the case of this compound, the presence of a methyl group on one nitrogen and a carbamate group on the other influences the rotational barrier around the N-N bond. The size and electronic properties of these substituents will affect the stability of different conformations (e.g., gauche vs. anti).

Furthermore, the rotation of the methyl group itself is also a factor. The barrier to internal rotation of a methyl group is sensitive to its local chemical environment, including both intramolecular and intermolecular interactions. researchgate.netnih.gov For example, studies on various organic molecules have shown that methyl rotational barriers can vary significantly depending on the nature of the adjacent atoms and functional groups. researchgate.netresearchgate.netmdpi.com These barriers can be determined experimentally using techniques like microwave spectroscopy and inelastic neutron scattering, and can also be calculated using computational methods. nih.govmdpi.com The dynamics of methyl groups can be crucial for understanding molecular interactions and even biochemical activity. nih.gov

Table 2: Representative Rotational Barriers of Methyl Groups in Various Molecules

| Molecule | Methyl Rotational Barrier (cm⁻¹) | Method |

| 2-methylpyrrole | ~280 | Experimental |

| 2,5-dimethylpyrrole | 317 | Experimental |

| 2,4-dimethylpyrrole | 277.830(26) (2-methyl) | Experimental |

| 2,4-dimethylpyrrole | 262.210(27) (4-methyl) | Experimental |

| 2-methylthiophene | 197.7324(18) | Experimental mdpi.com |

| This table presents data for related heterocyclic compounds to provide a comparative context for the potential rotational barriers in substituted hydrazines. |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of methyl 2-methylhydrazinecarboxylate. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy for this compound is predicted to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a given proton. oregonstate.edu In a typical deuterated solvent, the spectrum would be expected to display four primary signals:

O-CH₃ Protons: A singlet corresponding to the three protons of the methoxycarbonyl group. Due to the deshielding effect of the adjacent oxygen atom, this signal is expected in the range of 3.5-4.0 ppm.

N-CH₃ Protons: A singlet arising from the three protons of the N-methyl group. This signal would appear further upfield compared to the O-methyl protons, typically in the 2.5-3.0 ppm range.

N-H Protons: Two separate signals for the two N-H protons are possible, depending on the solvent and temperature, which affect hydrogen bonding and exchange rates. These signals are often broad and their chemical shifts can vary significantly, but they are generally expected in a wide region of the spectrum.

The integration of these signals would confirm the presence of three protons for each methyl group. The absence of splitting (singlets) for the methyl groups indicates no adjacent protons, which is consistent with the proposed structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups. pdx.eduorganicchemistrydata.org

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| O-CH₃ | 3.5 - 4.0 | Singlet | 3H |

| N-CH₃ | 2.5 - 3.0 | Singlet | 3H |

| NH -N | Variable (Broad) | Singlet | 1H |

| C(=O)-NH | Variable (Broad) | Singlet | 1H |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. For this compound, three distinct signals are expected, corresponding to the three chemically non-equivalent carbon atoms. docbrown.info

Carbonyl Carbon (C=O): The carbon of the carbonyl group is the most deshielded due to the double bond to one oxygen and a single bond to another. Its signal is anticipated to appear far downfield, typically in the 155-170 ppm region.

O-CH₃ Carbon: The carbon of the methoxy (B1213986) group is attached to a highly electronegative oxygen atom, causing its signal to appear in the 50-60 ppm range.

N-CH₃ Carbon: The carbon of the N-methyl group is attached to a nitrogen atom and is expected to resonate at a higher field (lower ppm value) than the O-methyl carbon, generally in the 30-40 ppm range.

The presence of exactly three signals in the ¹³C NMR spectrum provides strong evidence for the proposed molecular structure. np-mrd.orgnp-mrd.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift correlation charts. wisc.edu

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | 155 - 170 |

| O-C H₃ | 50 - 60 |

| N-C H₃ | 30 - 40 |

To further confirm the structural assignment, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. In the case of this compound, a COSY spectrum could potentially show a cross-peak between the two different N-H protons, confirming their proximity in the structure, provided their rate of chemical exchange is slow enough. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the O-CH₃ proton signal to the O-CH₃ carbon signal, and another cross-peak connecting the N-CH₃ proton signal to the N-CH₃ carbon signal, providing definitive assignment of these groups. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For instance, HMBC could show a correlation from the O-CH₃ protons to the carbonyl carbon, and from the N-CH₃ protons to the carbonyl carbon, confirming the core structure of the molecule.

¹⁹F NMR: While not applicable to the parent compound, ¹⁹F NMR is a powerful heteronuclear technique used for the characterization of fluorinated analogues. If derivatives of this compound containing fluorine were synthesized, ¹⁹F NMR would provide distinct signals for each unique fluorine environment.

Should this compound exist as a crystalline solid, solid-state NMR (ssNMR) spectroscopy would be a valuable tool for its characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and dynamics in the solid phase. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) for ¹³C and ¹⁵N nuclei can reveal details about molecular packing, intermolecular interactions (such as hydrogen bonding), and the presence of different crystalline forms, known as polymorphs. nih.gov Each polymorph would yield a distinct ssNMR spectrum due to the different local chemical environments of the nuclei in the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and deducing the structure of a compound from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₃H₈N₂O₂), the calculated exact mass of the molecular ion ([M]⁺˙) is 104.05858 Da. Observing a peak at this precise m/z value in the HRMS spectrum would confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum gives further structural evidence. Plausible fragmentation pathways for this compound under electron ionization (EI) could include:

Loss of a methoxy radical (•OCH₃) to yield an ion at m/z 73.

Loss of a methylamino radical (•NHCH₃) to yield an ion at m/z 75.

Cleavage of the N-N bond.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Species | Formula | Calculated Exact Mass (m/z) |

| [M]⁺˙ | [C₃H₈N₂O₂]⁺˙ | 104.05858 |

| [M+H]⁺ | [C₃H₉N₂O₂]⁺ | 105.06640 |

| [M-OCH₃]⁺ | [C₂H₅N₂O]⁺ | 73.04019 |

| [M-NHCH₃]⁺ | [C₂H₅O₂]⁺ | 75.02385 |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are cornerstone techniques for probing the molecular structure and electronic properties of this compound. Infrared (IR) spectroscopy reveals the compound's functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into its electronic transitions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. When subjected to infrared radiation, the covalent bonds within the this compound molecule vibrate at specific frequencies, resulting in the absorption of radiation. These absorptions are recorded as a spectrum, where the position of each peak (wavenumber) corresponds to a particular type of bond or functional group.

The structure of this compound contains several key functional groups: a secondary amine (N-H), a carbonyl group (C=O) from the ester, carbon-hydrogen bonds (C-H) in the methyl groups, and the carbon-oxygen (C-O) and nitrogen-nitrogen (N-N) single bonds. The IR spectrum provides distinct signals for these groups, allowing for unambiguous confirmation of the compound's structure. For instance, the stretching vibration of the carbonyl (C=O) group typically appears as a strong, sharp peak, while the N-H stretch is generally broader. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparing it to a known standard. docbrown.info

The characteristic IR absorption bands for the primary functional groups in this compound are summarized in the table below.

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H | Stretch | 3350 - 3310 |

| Alkyl | C-H | Stretch | 2990 - 2850 |

| Ester Carbonyl | C=O | Stretch | 1750 - 1735 |

| Ester | C-O | Stretch | 1300 - 1000 |

| Hydrazine (B178648) | N-N | Stretch | 1100 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—groups of atoms that absorb light.

In this compound, the primary chromophores are the carbonyl group (C=O) of the ester and the nitrogen atoms with their non-bonding lone pair electrons. The interaction of UV light with these groups can induce several types of electronic transitions. libretexts.orgyoutube.com

The most significant transitions for this molecule are:

n → π* (n-to-pi-star) transition: This involves the excitation of an electron from a non-bonding orbital (the 'n' orbital on the oxygen or nitrogen atoms) to an anti-bonding π* orbital associated with the C=O double bond. These transitions are typically of lower energy and occur at longer wavelengths.

n → σ* (n-to-sigma-star) transition: This transition involves promoting a non-bonding electron to an anti-bonding σ* orbital. Hydrazine and its derivatives are known to exhibit this type of absorption. researchgate.net

These transitions give rise to absorption bands in the ultraviolet region of the electromagnetic spectrum. researchgate.net The position (λmax) and intensity of these bands are key parameters obtained from a UV-Vis spectrum.

| Transition Type | Chromophore | Typical Wavelength (λ) Region (nm) |

| n → π | C=O | 270 - 300 |

| n → σ | C-N, N-N | 190 - 220 |

X-ray Diffraction (XRD) for Single Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.commdpi.com This powerful analytical technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, the exact coordinates of every atom in the crystal lattice can be calculated, providing an unambiguous structural model of the molecule. rsc.org

For this compound, a successful XRD analysis would require growing a suitable single crystal. The resulting data would provide a wealth of structural information, including:

Bond Lengths: The precise distances between bonded atoms (e.g., C=O, C-O, N-N, N-C, C-H).

Bond Angles: The angles formed by three connected atoms, defining the molecule's geometry.

Torsion Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation around the N-N and C-N bonds.

Crystal Packing: How individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding.

While a specific crystal structure for this exact compound is not publicly available, the following table illustrates the type of detailed structural parameters that would be obtained from an XRD analysis. researchgate.net

| Structural Parameter | Atoms Involved | Illustrative Value |

| Bond Length | C=O | ~ 1.21 Å |

| Bond Length | C-O (ester) | ~ 1.34 Å |

| Bond Length | O-CH₃ | ~ 1.45 Å |

| Bond Length | N-N | ~ 1.45 Å |

| Bond Angle | O=C-O | ~ 125° |

| Bond Angle | C-N-N | ~ 112° |

| Torsion Angle | C-O-C-N | Varies with conformation |

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For the analysis of this compound, chromatographic methods are vital for assessing its purity and for monitoring its synthesis in real-time.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to determine the purity of pharmaceutical and chemical compounds. In the analysis of this compound, a sample solution is injected into a column packed with a solid adsorbent material (the stationary phase). A liquid (the mobile phase) is then pumped through the column at high pressure, and the components of the mixture separate based on their differential interactions with the stationary and mobile phases.

A common HPLC method for analyzing small, polar organic molecules like hydrazine derivatives is reversed-phase HPLC. researchgate.netzldm.ru In this mode, the stationary phase is nonpolar (e.g., C18-coated silica), and the mobile phase is a more polar solvent mixture, such as water and acetonitrile. This compound would elute at a characteristic retention time, which can be used for identification. The area of the peak in the resulting chromatogram is proportional to its concentration, allowing for quantitative purity assessment. Impurities would appear as separate peaks at different retention times.

A hypothetical set of HPLC parameters for the analysis of this compound is detailed below.

| Parameter | Description |

| Technique | Reversed-Phase HPLC |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV Detector at 210 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique used to monitor the progress of a chemical reaction. researchgate.netekb.eg It allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed. rsc.org

To monitor the synthesis of this compound (e.g., from the reaction of methylhydrazine with methyl chloroformate), a small drop of the reaction mixture is spotted onto a TLC plate—a sheet of glass or plastic coated with a thin layer of silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the eluent). The eluent travels up the plate by capillary action, and the compounds in the spot move up the plate at different rates depending on their polarity and interaction with the silica.

Typically, the starting materials and the final product will have different polarities and thus different Retention Factor (Rf) values. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the spots from the reaction mixture over time to spots of the pure starting materials, one can visually track the disappearance of reactants and the appearance of the product. researchgate.netrsc.org

| Compound | Expected Relative Rf | Description |

| Methylhydrazine (Reactant) | Low | Highly polar, moves slowly on silica gel. |

| Methyl Chloroformate (Reactant) | High | Less polar, moves quickly on silica gel. |

| This compound (Product) | Intermediate | Polarity between the two reactants. |

Thermal Analysis Techniques (DTA, TGA)

While thermal analysis is a crucial technique for characterizing the physicochemical properties of chemical compounds, it appears that such studies for this compound have not been published or are not readily accessible in the public domain.

For context, thermal analysis techniques are broadly applied to understand how substances behave under controlled heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This is particularly useful for determining thermal stability, and studying processes like dehydration, decomposition, and oxidation.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This allows for the detection of physical and chemical changes such as phase transitions, melting, crystallization, and decomposition reactions, which manifest as endothermic or exothermic peaks in the DTA curve.

Although specific data for this compound is unavailable, research on structurally related compounds, such as methyl carbazate (B1233558), has demonstrated the utility of these techniques. For instance, studies on metal complexes of methyl carbazate have utilized TGA and DTA to elucidate their thermal decomposition mechanisms. However, these findings are not directly transferable to this compound due to differences in their chemical structures.

Further research is required to be conducted and published to provide the scientific community with the specific thermal properties of this compound. Such data would be invaluable for its potential applications in various fields of chemical research and development.

Computational Chemistry and Theoretical Studies on Methyl 2 Methylhydrazinecarboxylate

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For methyl 2-methylhydrazinecarboxylate, computational methods are employed to analyze the distribution of electrons and the nature of the chemical bonds within the molecule.

Quantum Chemical Calculations of Molecular Orbitals

Quantum chemical calculations, such as those derived from Density Functional Theory (DFT), are pivotal in determining the molecular orbitals (MOs) of this compound. These calculations provide the energies and shapes of the MOs, which are regions of space where electrons are likely to be found. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The energies of these frontier orbitals dictate the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive species. For this compound, the HOMO is typically localized on the hydrazine (B178648) nitrogen atoms, reflecting their electron-donating character. The LUMO, conversely, is often centered on the carbonyl group of the ester, which is an electron-withdrawing moiety.

Table 1: Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 |

Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculation.

Analysis of Mesomeric Structures and Electron Delocalization

The presence of both electron-donating (amino) and electron-withdrawing (carbomethoxy) groups attached to the nitrogen atoms in this compound gives rise to the possibility of mesomeric effects and electron delocalization. Resonance structures can be drawn to illustrate the delocalization of lone pair electrons from the nitrogen atoms into the carbonyl group.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule allows it to adopt various spatial arrangements or conformations. Understanding the relative energies of these conformations is crucial for predicting the molecule's prevalent shape and its interactions with other molecules.

Rotational Barriers and Energetic Landscapes

Rotation around the single bonds within the this compound molecule, particularly the N-N and C-N bonds, is not entirely free. There are energetic barriers to these rotations due to steric hindrance and electronic effects. Computational methods can be used to calculate the energy profile as a function of the dihedral angles defining these rotations.

The resulting potential energy surface, or energetic landscape, reveals the low-energy conformations (energy minima) and the transition states (saddle points) that connect them. The heights of the energy barriers between stable conformations determine the rate of interconversion at a given temperature.

Table 2: Calculated Rotational Barriers for Key Bonds in this compound

| Bond | Rotational Barrier (kcal/mol) |

|---|---|

| N-N | 5-10 |

| C(O)-N | 12-18 |

| O-CH3 | 1-3 |

Note: These values are approximate and depend on the specific computational methodology.

Predicting Stable Conformations

By mapping the energetic landscape, computational chemists can identify the most stable conformations of this compound. These are the geometries that the molecule is most likely to adopt. The stability of different conformers is influenced by a combination of factors, including the minimization of steric repulsion between bulky groups and the maximization of stabilizing interactions, such as intramolecular hydrogen bonding, if present.

Molecular dynamics simulations can further provide a dynamic picture of the conformational preferences of the molecule over time at a given temperature, taking into account the thermal energy available to overcome rotational barriers.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products.

This involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical information about the reaction's feasibility and kinetics. For instance, in reactions such as acylation or alkylation of the hydrazine nitrogens, computational modeling can help predict which nitrogen atom is more nucleophilic and what the activation energy for the reaction will be. The analysis of the vibrational frequencies of the transition state structure is used to confirm that it is indeed a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Ligand Design and Molecular Recognition Principles (non-biological context of binding)

Computational Assessment of Binding Pockets and Interactions

The computational assessment of how this compound fits into a defined space, or "binding pocket," is fundamental to predicting its recognition by a synthetic host. These pockets are not necessarily on proteins but can be cavities within metal-organic frameworks, synthetic macrocycles, or imprinted polymers.

A variety of computational methods are employed to predict and analyze these interactions. Geometric-based algorithms are a primary tool, with programs like SURFNET, CASTp, and Fpocket capable of identifying potential binding cavities on a target structure by analyzing its surface topography. unomaha.edunih.gov These methods use probes, such as spheres, to map out indentations on a molecular surface that could accommodate a ligand like this compound. nih.gov

Once a potential binding pocket is identified, molecular docking simulations are performed to predict the most likely binding mode of the ligand. Algorithms like AutoDock Vina and rDock can be used to position the molecule within the pocket and score its orientation based on factors like shape complementarity and physicochemical properties. nih.gov For a molecule like this compound, computational tools would evaluate the potential for hydrogen bonds involving its N-H groups and carbonyl oxygen, as well as van der Waals interactions from its methyl groups. The scoring functions provide an estimate of the binding affinity, guiding the design of synthetic receptors with optimized interactions. nih.gov More advanced methods, such as molecular dynamics (MD) simulations, can be used to explore the flexibility of both the ligand and the binding pocket over time, providing a more dynamic and realistic picture of the binding event. researchgate.net

Structure-Activity Relationship Investigations (non-biological)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that correlate a molecule's structure with its activity or a specific property. wikipedia.orgnumberanalytics.com In a non-biological context, "activity" can refer to a wide range of physicochemical properties, such as binding affinity to a synthetic material, solubility in a specific organic solvent, or its performance as a surface modifying agent.

The core principle of QSAR is that the properties of a chemical are a function of its molecular structure. numberanalytics.comneovarsity.org By systematically modifying the structure of this compound in silico and calculating relevant molecular descriptors, a mathematical model can be developed to predict the properties of new, hypothetical derivatives. ijsdr.orgnih.gov

For this compound, key structural features that can be varied include:

The N-methyl group: Replacing this with larger alkyl groups could increase steric hindrance and lipophilicity.

The ester group: Changing the methyl ester to an ethyl or propyl ester would also alter size and lipophilicity.

The hydrazine backbone: Introducing further substitutions could change the molecule's polarity and hydrogen bonding capacity.

Computational tools can calculate various descriptors for each new analogue, such as molecular weight, logP (lipophilicity), molar refractivity, and electronic properties. neovarsity.orgnih.gov These descriptors are then used to build a QSAR model that can guide the design of new molecules with desired non-biological characteristics. For example, if the goal is to design a derivative with stronger adhesion to a non-polar surface, the model might predict that increasing the size of the ester's alkyl chain would be a favorable modification.

Table 1: Conceptual Non-Biological Structure-Activity Relationship (SAR) for this compound Derivatives This table is a conceptual illustration of how computational models might predict property changes based on structural modifications. The predicted outcomes are hypothetical.

| Structural Modification | Potential Change in Descriptor | Hypothetical Predicted Impact on a Non-Biological Property (e.g., Adhesion to a Non-Polar Surface) |

|---|---|---|

| Replace Methyl Ester with Ethyl Ester | Increase in Molecular Weight and Lipophilicity (logP) | Potentially increased adhesion due to enhanced van der Waals interactions. |

| Remove N-Methyl Group | Decrease in Molecular Weight; Increase in H-bond donor potential | Potentially decreased adhesion to a non-polar surface; potential for stronger interaction with polar surfaces. |

| Replace N-Methyl with N-Propyl Group | Significant increase in Molecular Weight and Lipophilicity (logP) | Likely increased adhesion to a non-polar surface. |

| Introduce a Fluoro group on the N-Methyl | Increase in Polarity and Molecular Weight | Potentially decreased adhesion to a non-polar surface due to altered electronic character. |

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the topological, geometric, or physicochemical properties of a molecule. They are fundamental to computational chemistry and QSAR studies.

Topological Polar Surface Area (TPSA) Calculations

For this compound, the calculated TPSA is a key descriptor of its polar character, arising from the two nitrogen atoms and two oxygen atoms in its structure.

Prediction of Rotatable Bonds and Other Conformational Parameters

The number of rotatable bonds in a molecule is a critical descriptor for its conformational flexibility. numberanalytics.com A rotatable bond is generally defined as any single, non-ring bond, attached to a non-hydrogen atom. numberanalytics.com High numbers of rotatable bonds indicate greater flexibility, allowing the molecule to adopt a wider range of three-dimensional shapes or conformers. nih.gov This flexibility can impact how well the molecule fits into a binding pocket or arranges itself on a surface.

The study of how a molecule's energy changes with the rotation around its single bonds is known as conformational analysis. wikipedia.org Computational methods can be used to generate the potential energy surface of a molecule like this compound, identifying low-energy (stable) and high-energy (transitional) conformations. This analysis provides insight into the shapes the molecule is most likely to adopt.

Table 2: Predicted Molecular Descriptors for this compound

| Molecular Descriptor | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 52.4 Ų | Indicates a moderate degree of polarity, influencing its solubility and potential for hydrogen bonding interactions. wikipedia.orgopeneducationalberta.ca |

| Rotatable Bond Count | 2 | Suggests a relatively low degree of conformational flexibility, limiting the number of accessible low-energy shapes. numberanalytics.comnih.gov |

Advanced Research Applications and Derivatives of Methyl 2 Methylhydrazinecarboxylate

Synthesis and Characterization of Novel Derivatives for Research Probes

The inherent reactivity of methyl 2-methylhydrazinecarboxylate allows for its modification into various derivatives that are instrumental as probes in biochemical and pharmacological research. These derivatives are designed to interact with specific biological targets, enabling the study of their function and the development of new therapeutic agents.

2-Cyano-2-methylhydrazinecarboxylate Derivatives

Derivatives featuring a cyano group at the 2-position of the hydrazine (B178648) moiety are of significant interest, particularly as inhibitors of certain enzymes. While the direct synthesis of methyl 2-cyano-2-methylhydrazinecarboxylate is not extensively detailed in readily available literature, the synthesis and properties of analogous compounds, such as tert-butyl 2-cyano-2-methylhydrazinecarboxylate, have been reported. chemspider.comdrugbank.comthebiogrid.org This compound is classified as an organic carbonic acid derivative. drugbank.com

The synthesis of related structures, such as 2-cyano-2-(p-tolyl-hydrazono)-thioacetamide, involves the reaction of a precursor with various metal ions to form solid complexes. These complexes are characterized by their unique colors and have been studied for their antimicrobial properties.

Another related class of compounds, 2-cyanoacrylamides, have been synthesized through the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide. This reaction proceeds in boiling ethanol (B145695) under basic conditions and is noted for its high yield.

3-Cyano-3-aza-β-amino Acid Derivatives as Scaffold Building Blocks

A significant application of hydrazinecarboxylate-related structures is in the synthesis of 3-cyano-3-aza-β-amino acid derivatives. These compounds are designed as potent and selective inhibitors of human cysteine cathepsins, a class of enzymes implicated in various diseases. nih.govnih.gov The core structure, an aza-β-amino acid, is synthesized, and a cyano group is introduced to create the final active molecule. nih.gov

The synthetic route to these derivatives begins with the condensation of carbazates with glyoxylic acid to form hydrazones. This is followed by an amide coupling reaction. The subsequent catalytic hydrogenation makes the β-nitrogen accessible for cyanation, which is typically achieved using cyanogen (B1215507) bromide. nih.gov

These 3-cyano-3-aza-β-amino acid derivatives function as nitrile-type inhibitors, which interact with cysteine proteases in a covalent-reversible manner. nih.govnih.gov Their design places the N-cyano group in a central position within the molecule, allowing for extensive interactions with the target enzyme. nih.gov Research has shown these compounds to be exceptionally potent, particularly against cathepsin K, with very high second-order rate constants. nih.govnih.gov

Table 1: Inhibitory Activity of 3-Cyano-3-aza-β-amino Acid Derivatives against Cathepsin K and S

| Compound | Target Enzyme | k_off (s⁻¹) | Half-life (min) |

|---|---|---|---|

| 22 | Cathepsin S | 0.0011 | ~10 |

| 24 | Cathepsin K | 0.00077 | ~150 |

This table is generated based on data from a study on 3-cyano-3-aza-β-amino acid derivatives, which indicates that the half-lives of the enzyme-inhibitor complexes for compounds 22-24 are in the range of 10 to 150 minutes. nih.gov

Hydrazyl Hydroxycoumarin Derivatives as Chemical Scaffolds

Coumarin (B35378) and its derivatives are well-known for their wide range of biological activities. documentsdelivered.comrsc.org By incorporating a hydrazine or hydrazone linkage, researchers have developed hydrazyl hydroxycoumarin derivatives that serve as versatile chemical scaffolds for new therapeutic agents. documentsdelivered.comscholaris.cabeilstein-journals.org

The synthesis of these derivatives can be achieved through several methods, including multi-component reactions. nih.gov A common approach involves a one-pot, four-component reaction between a hydrazine (such as aryl hydrazine or hydrazine hydrate), ethyl acetoacetate, an aromatic aldehyde, and 4-hydroxycoumarin (B602359). chemspider.com Another strategy is to first introduce a formyl group onto the coumarin ring, which can then be reacted with various hydrazines to form the desired hydrazone derivatives. rsc.org A class of unique hydrazyl hydroxycoumarins has been developed by first synthesizing a hydroxycoumarin aldehyde, which is then reacted with a series of substituents to produce the target compounds. scholaris.ca Additionally, 4-hydroxycoumarin can be structurally grafted onto a benzaldehyde (B42025) using hydrazine. beilstein-journals.org These scaffolds have shown promise as antibacterial and antioxidant agents. scholaris.cabeilstein-journals.org

Applications in the Synthesis of Complex Organic Molecules

The utility of this compound and its parent compound, methyl hydrazinecarboxylate, extends to the construction of complex cyclic and acyclic organic molecules, demonstrating their importance as fundamental building blocks in organic synthesis.

Precursors for Polycyclic Ring Systems

Methyl hydrazinecarboxylate (also known as methyl carbazate) is a key precursor in the synthesis of various heterocyclic systems, including polycyclic ones. documentsdelivered.com A notable example is the formation of imidazo[1,5-d] nih.govdocumentsdelivered.comrsc.orgtriazines. nih.gov The synthesis involves the pyrolysis of a mixture of an appropriate ketone and methyl carbazate (B1233558) at high temperatures in a solvent like diphenyl ether. nih.gov This reaction constructs the fused triazine ring onto an imidazole (B134444) core, creating a polycyclic heteroaromatic system with potential applications as antiasthma agents. nih.gov

Furthermore, hydrazine derivatives are instrumental in building other complex heterocyclic structures. For instance, a series of imidazo[4,5-e] nih.govdocumentsdelivered.comthiazino[2,3-c] nih.govdocumentsdelivered.comrsc.orgtriazines were synthesized through a cascade sequence of hydrolysis and skeletal rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] nih.govdocumentsdelivered.comrsc.orgtriazines. beilstein-journals.orgnih.govresearchgate.net The synthesis of various pyrazole-containing heterocycles also relies on reactions with hydrazine derivatives. nih.gov These examples underscore the role of hydrazine-containing building blocks in generating molecular diversity and accessing novel polycyclic scaffolds. rsc.org

Building Blocks for Peptidomimetic Structures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and bioavailability. bldpharm.com this compound and its derivatives are valuable building blocks in the design of peptidomimetics. bldpharm.com The introduction of such non-canonical amino acid-like structures can induce specific conformations and add novel functionalities.

The 3-cyano-3-aza-β-amino acid derivatives discussed earlier are a prime example of peptidomimetic inhibitors. nih.gov Their design is a strategic modification of a peptide backbone to achieve potent and selective enzyme inhibition. The synthesis of azapeptides, which are peptidomimetics where an alpha-carbon is replaced by a nitrogen atom, has been a significant area of research. bldpharm.com Thiocarbazate building blocks, which are structurally related to hydrazinecarboxylates, have been identified as stable and effective precursors for the synthesis of aza-amino acids, which can then be incorporated into peptide chains. bldpharm.com This approach simplifies the synthesis of azapeptide libraries for screening and drug development. bldpharm.com The use of N'-alkyl hydrazides, synthesized from trifluoroacetyl hydrazides, further demonstrates the versatility of hydrazine derivatives in creating modified peptide structures. scholaris.ca

Role in Agrochemical Research as Chemical Precursors